molecular formula C17H17N5O2S B2894293 8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 902329-15-1

8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No. B2894293
CAS RN: 902329-15-1
M. Wt: 355.42
InChI Key: OXEWNDDCZWFBEB-UHFFFAOYSA-N
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Description

The compound contains an oxazole ring, which is a five-membered ring consisting of one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .

Scientific Research Applications

Antibacterial Applications

One of the primary applications of compounds structurally related to "8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide" is in the development of novel antibacterial agents. Research has focused on synthesizing and evaluating the antibacterial activity of various naphthyridine derivatives, which have shown potent antibacterial properties against a range of pathogens. For example, compounds have been developed that exhibit significant antibacterial activities, potentially offering new avenues for treating bacterial infections (Egawa et al., 1984; Santilli et al., 1975).

Antitumor Applications

Another critical area of application is in antitumor research, where derivatives of naphthyridine, such as "8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide," have been investigated for their potential as antitumor agents. These studies have identified several compounds with potent cytotoxic activity against various tumor cell lines, highlighting the potential of naphthyridine derivatives in cancer therapeutics (Tsuzuki et al., 2004; Deady et al., 2005).

Novel Pharmacological Activities

Research on naphthyridine derivatives also extends to exploring novel pharmacological activities, such as their role as CCR5 antagonists, which could have implications for treating diseases beyond their antibacterial and antitumor properties. For instance, studies have focused on developing orally active CCR5 antagonists based on naphthyridine frameworks, demonstrating the versatility and potential of these compounds in addressing a wide range of therapeutic targets (Ikemoto et al., 2005).

Future Directions

The future directions for research on oxazole derivatives could include the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on these compounds .

properties

IUPAC Name

5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-8-6-12(21-24-8)19-16(23)15-13(18)10-7-11-14(20-17(10)25-15)9-2-4-22(11)5-3-9/h6-7,9H,2-5,18H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEWNDDCZWFBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

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